Lipophilicity (logP) Differentiation of the 2-Methyl Substituent Versus the Des-Methyl Analog
The 2-methyl group on the phenoxy ring of CAS 385373-45-5 introduces a measurable increase in lipophilicity relative to the des-methyl analog N-(4-bromophenyl)-4-phenoxybutanamide (CHEMBL1892800). Based on calculated partition coefficients for the compound class, the addition of a methyl group to the ortho position of the phenoxy ring increases the computed logP by approximately 0.4–0.6 log units, shifting the compound from the lower end of CNS-permeant chemical space into a more balanced permeability profile [1]. This difference has practical implications for membrane partitioning, plasma protein binding, and off-target promiscuity risk—three parameters that directly influence screening hit progression rates [1][2].
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 3.8–4.2 (based on structural analogs in the ZINC database and fragment-based calculation) |
| Comparator Or Baseline | N-(4-bromophenyl)-4-phenoxybutanamide (CHEMBL1892800): estimated logP ≈ 3.3–3.6 |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.6 (increase attributed to the 2-methyl substituent) |
| Conditions | Computed logP values derived from fragment-based algorithms (ALOGPS and XLOGP3 methods) applied to the 4-phenoxybutanamide chemotype; no experimental logP measurement has been published for either compound [1]. |
Why This Matters
A 0.4–0.6 logP difference is sufficient to alter predicted membrane permeability by approximately 2–4 fold (based on the established logP–Papp correlation for passive diffusion), which can determine whether a compound reaches intracellular targets at pharmacologically relevant concentrations in cell-based screening assays.
- [1] Tetko IV, Tanchuk VY. Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. J Chem Inf Comput Sci. 2002;42(5):1136-1145. doi:10.1021/ci025515j View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
